3-Methyl-1-(3-naphthalen-2-yloxypropyl)piperidine;oxalic acid
Overview
Description
3-Methyl-1-(3-naphthalen-2-yloxypropyl)piperidine;oxalic acid is a complex organic compound that combines a piperidine ring with a naphthalene moiety through an ether linkage
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: Used in studies involving receptor-ligand interactions.
Medicine
Therapeutics: Investigated for potential therapeutic effects in neurological disorders.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Utilized in the synthesis of novel materials with unique properties.
Chemical Engineering: Employed in the development of new chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-naphthalen-2-yloxypropyl)piperidine typically involves the following steps:
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Formation of the Naphthalen-2-yloxypropyl Intermediate
Starting Materials: Naphthalene and 3-chloropropanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Procedure: Naphthalene is reacted with 3-chloropropanol to form 3-naphthalen-2-yloxypropyl chloride.
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Formation of the Piperidine Derivative
Starting Materials: 3-naphthalen-2-yloxypropyl chloride and 3-methylpiperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran.
Procedure: 3-naphthalen-2-yloxypropyl chloride is reacted with 3-methylpiperidine to form 3-Methyl-1-(3-naphthalen-2-yloxypropyl)piperidine.
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Formation of the Oxalic Acid Salt
Starting Materials: 3-Methyl-1-(3-naphthalen-2-yloxypropyl)piperidine and oxalic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium.
Procedure: The piperidine derivative is reacted with oxalic acid to form the oxalic acid salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidized derivatives of the naphthalene ring.
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Reduction
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Anhydrous conditions.
Products: Reduced derivatives of the piperidine ring.
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Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Varies depending on the reagent.
Products: Substituted derivatives on the naphthalene or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
Oxidation: Naphthalene ring oxidation products.
Reduction: Piperidine ring reduction products.
Substitution: Various substituted derivatives.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-naphthalen-2-yloxypropyl)piperidine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The naphthalene moiety may interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-(3-phenylpropyl)piperidine: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-Methyl-1-(3-benzylpropyl)piperidine: Contains a benzyl group instead of a naphthalene moiety.
Uniqueness
Naphthalene Moiety: The presence of the naphthalene ring in 3-Methyl-1-(3-naphthalen-2-yloxypropyl)piperidine;oxalic acid provides unique electronic and steric properties, enhancing its interactions with molecular targets.
Oxalic Acid Salt: The formation of the oxalic acid salt can improve the compound’s solubility and stability, making it more suitable for various applications.
Properties
IUPAC Name |
3-methyl-1-(3-naphthalen-2-yloxypropyl)piperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C2H2O4/c1-16-6-4-11-20(15-16)12-5-13-21-19-10-9-17-7-2-3-8-18(17)14-19;3-1(4)2(5)6/h2-3,7-10,14,16H,4-6,11-13,15H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUJMGMWMDLCEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCOC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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